molecular formula C17H19ClFNO3 B14222818 Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride CAS No. 502841-93-2

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride

Katalognummer: B14222818
CAS-Nummer: 502841-93-2
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: SPPZSNZUQFGESP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C17H19ClFNO3. It is known for its unique structure, which includes a phenoxyphenyl group and a fluorine atom, making it a valuable compound in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a phenoxyphenyl group and a fluorine atom. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

502841-93-2

Molekularformel

C17H19ClFNO3

Molekulargewicht

339.8 g/mol

IUPAC-Name

ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C17H18FNO3.ClH/c1-2-21-17(20)11-15(19)12-8-9-14(18)16(10-12)22-13-6-4-3-5-7-13;/h3-10,15H,2,11,19H2,1H3;1H

InChI-Schlüssel

SPPZSNZUQFGESP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)F)OC2=CC=CC=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.